molecular formula C9H12F2O3 B2767275 9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one CAS No. 2225142-43-6

9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one

Cat. No. B2767275
CAS RN: 2225142-43-6
M. Wt: 206.189
InChI Key: TXZJPVNETOOWJF-UHFFFAOYSA-N
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Description

9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is also known as DFDO and is a spiroketal derivative of 1,4-dioxaspiro[4.5]decane. DFDO has been found to exhibit potent biological activities and has been investigated for its potential use in various fields of research.

Scientific Research Applications

Pheromone Synthesis and Analysis

Spirocyclic compounds have been extensively studied for their role in the synthesis of pheromones. For instance, research demonstrates the biosynthesis of sex pheromones, such as 1,7-dioxaspiro[5.5]undecane in the olive fruit fly, highlighting the enzymatic processes involved in assembling these complex molecules from simple precursors (Fletcher et al., 2002). Such studies are pivotal for understanding the chemical ecology of pests and developing environmentally friendly pest management strategies.

Chemical Structure and Conformation Analysis

The structural analysis of spirocyclic compounds, including their stereochemistry and conformational properties, is crucial for understanding their reactivity and potential applications. Investigations using nuclear magnetic resonance spectroscopy (NMR) provide detailed insights into the structure of compounds like 3,3,7,7,9-pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one, which is recognized as a key intermediate in the synthesis of natural products (Zhang et al., 2008). Such analyses are foundational for synthetic chemistry, enabling the design and synthesis of novel compounds with desired properties.

Synthesis and Application in Organic Chemistry

Spirocyclic compounds are central to the development of new synthetic methodologies and the synthesis of biologically active molecules. For example, the synthesis of spiroacetals, a class of compounds that includes spirocyclic ethers, is of significant interest due to their presence in natural products and potential applications in drug discovery. Research into the synthesis of these compounds, such as the enantioselective synthesis of 1,7-dioxaspiro[5.5]undecane, demonstrates the ongoing efforts to develop efficient synthetic routes to spirocyclic compounds with precise control over their stereochemistry (Uchiyama et al., 2001).

Environmental Sensing and Chemosensors

The functionalization of spirocyclic compounds has led to the development of innovative materials for environmental sensing. For instance, white-light emitting boronate microparticles based on polymeric spirocyclic compounds have been developed for the real-time visual detection of metal ions in water, showcasing the potential of spirocyclic derivatives in creating reusable bright chemosensors (Nishiyabu et al., 2013).

properties

IUPAC Name

8,8-difluoro-1,4-dioxaspiro[4.6]undecan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O3/c10-9(11)4-3-8(2-1-7(9)12)13-5-6-14-8/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZJPVNETOOWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(C1=O)(F)F)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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